

Application Notes and Protocols: Preparing ML299 Stock Solutions

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Compound of Interest

Compound Name: ML299

Cat. No.: B15579457

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Introduction

ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), with IC_{50} values of 6 nM and 12 nM, respectively.^{[1][2]} It serves as a valuable chemical probe for investigating the roles of PLD in various cellular processes. Notably, **ML299** has been shown to decrease the invasive migration of glioblastoma cells and promote apoptosis by increasing caspase 3/7 activity, making it a significant tool in cancer research.^{[1][2][3]} This document provides detailed protocols for the preparation of **ML299** stock solutions for in vitro and in vivo studies.

ML299 Chemical and Physical Properties

A summary of the key chemical and physical properties of **ML299** is provided in the table below.

Property	Value	Reference(s)
Molecular Weight	489.39 g/mol	[2][3]
Formula	C ₂₃ H ₂₆ BrFN ₄ O ₂	[2][3]
CAS Number	1426916-00-8	[2][3]
Purity	≥98%	[2][3]
Appearance	White to off-white solid	[4]
Solubility	Soluble to 100 mM in DMSO	[2][3]
Storage	Store powder at -20°C for up to 3 years.	[3]

Experimental Protocol: Preparation of a 10 mM ML299 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ML299** in dimethyl sulfoxide (DMSO).

Materials:

- **ML299** powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer
- (Optional) Sonicator or water bath

Safety Precautions:

- Before handling, review the Safety Data Sheet (SDS) for **ML299** and DMSO.
- Perform all steps in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Procedure:

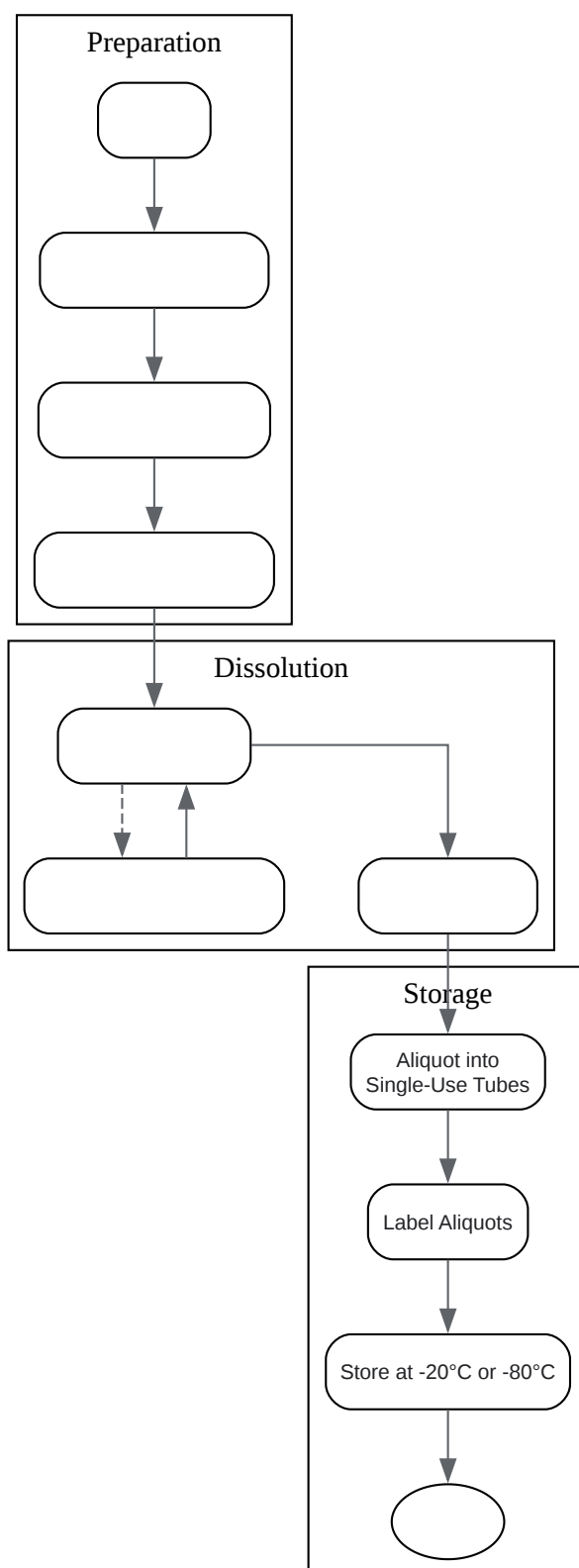
- **Equilibration:** Allow the vial of **ML299** powder to equilibrate to room temperature before opening to prevent condensation.
- **Weighing **ML299**:** Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **ML299** powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.894 mg of **ML299**.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the tube containing the **ML299** powder. For the example above, add 1 mL of DMSO.
- **Dissolution:** Cap the tube securely and vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[3]

ML299 Stock Solution Preparation Table

The following table provides the required volume of DMSO to prepare various concentrations of **ML299** stock solutions from 1 mg, 5 mg, and 10 mg of the compound.^[2]

Desired Concentration	Volume of DMSO for 1 mg ML299	Volume of DMSO for 5 mg ML299	Volume of DMSO for 10 mg ML299
1 mM	2.04 mL	10.22 mL	20.43 mL
5 mM	0.41 mL	2.04 mL	4.09 mL
10 mM	0.20 mL	1.02 mL	2.04 mL
50 mM	0.04 mL	0.20 mL	0.41 mL

Experimental Workflow for ML299 Stock Solution Preparation

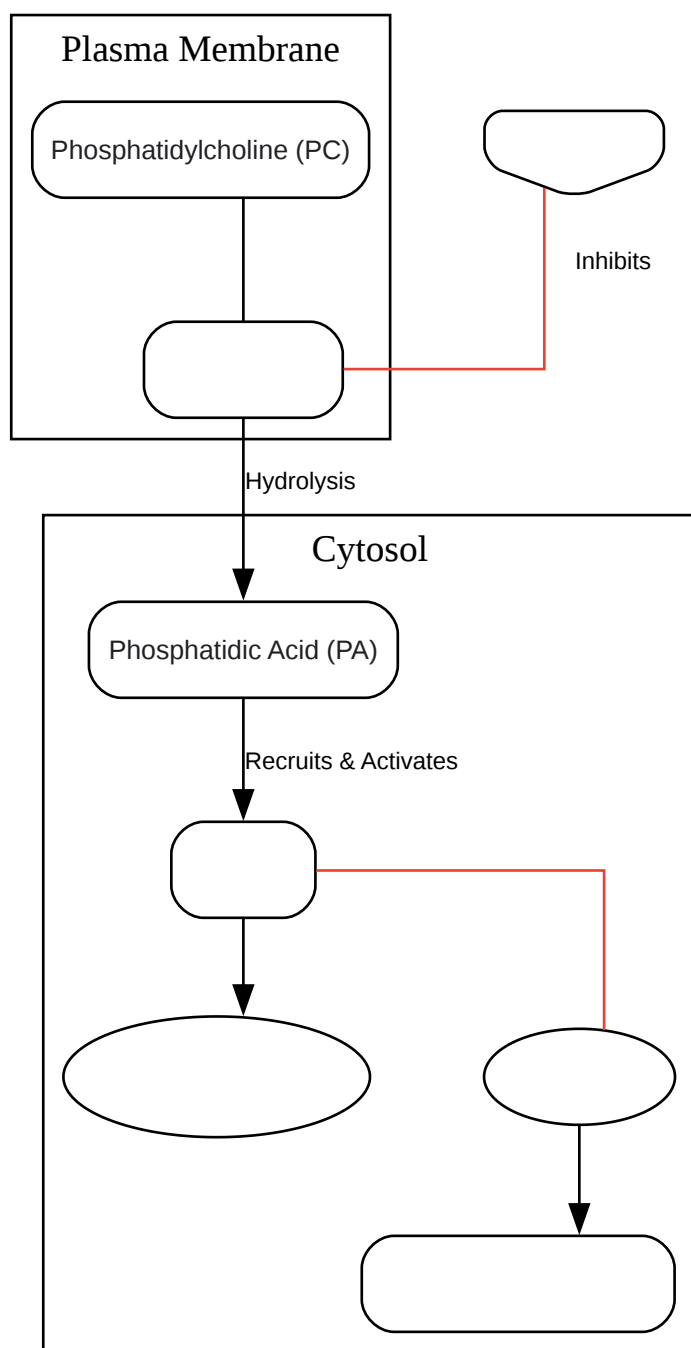


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Caption: Workflow for preparing **ML299** stock solutions.

ML299 Mechanism of Action: Inhibition of the PLD Signaling Pathway

ML299 exerts its effects by inhibiting PLD1 and PLD2. In glioblastoma cells, PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA).[5] PA is a critical lipid second messenger that promotes cell survival and proliferation by recruiting and activating the serine/threonine kinase Akt.[1][6] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins while promoting pathways involved in cell growth and migration. By inhibiting PLD, **ML299** reduces the production of PA, leading to decreased Akt activation.[6] This suppression of the pro-survival Akt signaling cascade results in reduced cell migration and increased activation of executioner caspases (caspase-3 and -7), ultimately leading to apoptosis.[3]



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Caption: **ML299** inhibits the PLD signaling pathway.

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